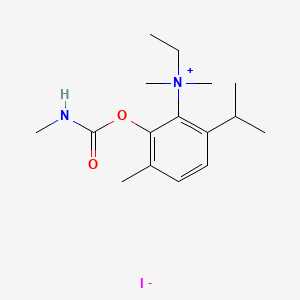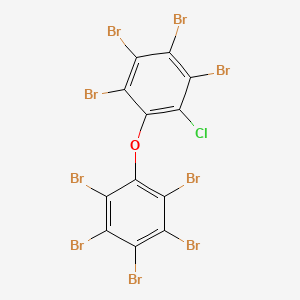
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a nitro group, a methyl group, and a dibromoethyl group attached to a benzene ring
准备方法
The synthesis of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene typically involves the bromination of 2-methyl-1-nitrobenzene followed by the introduction of the dibromoethyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product.
化学反应分析
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different intermediates, which can be further utilized in various chemical syntheses.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(1,2-Dibromoethyl)-2-methyl-1-aminobenzene.
科学研究应用
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to its biological activity, including its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research may focus on its potential use as a pharmaceutical intermediate or its effects on biological systems, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including flame retardants and other industrial additives.
作用机制
The mechanism of action of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dibromoethyl group may also contribute to its reactivity and potential biological effects. These interactions can lead to various biological outcomes, including changes in cellular signaling pathways and gene expression.
相似化合物的比较
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: This compound is also a brominated flame retardant with similar applications in industry.
2-Methyl-1-nitrobenzene: This compound lacks the dibromoethyl group but shares the nitro and methyl groups, making it a simpler analog.
4-Bromo-2-methyl-1-nitrobenzene: This compound has a single bromine atom instead of the dibromoethyl group, providing a basis for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63914-61-4 |
|---|---|
分子式 |
C9H9Br2NO2 |
分子量 |
322.98 g/mol |
IUPAC 名称 |
4-(1,2-dibromoethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9Br2NO2/c1-6-4-7(8(11)5-10)2-3-9(6)12(13)14/h2-4,8H,5H2,1H3 |
InChI 键 |
VHOGVULCQRCEJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(CBr)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)


![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)

![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)

